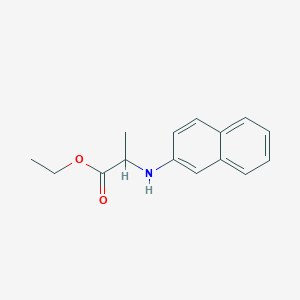

Ethyl 2-(naphthalen-2-ylamino)propanoate

説明

Ethyl 2-(naphthalen-2-ylamino)propanoate is an ester derivative of propanoic acid featuring a naphthalene-2-ylamino substituent at the α-carbon (Figure 1). For example, triflate intermediates derived from naproxen (a naphthalene-based anti-inflammatory drug) have been used to synthesize similar compounds like 2-(6-ethyl-naphthalen-2-yl)propanoic acid . The esterification of such acids or nucleophilic substitution reactions involving naphthol derivatives (as in ) could theoretically yield the target compound.

特性

分子式 |

C15H17NO2 |

|---|---|

分子量 |

243.30 g/mol |

IUPAC名 |

ethyl 2-(naphthalen-2-ylamino)propanoate |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)11(2)16-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,3H2,1-2H3 |

InChIキー |

IMKYFNUYIPBAQE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)NC1=CC2=CC=CC=C2C=C1 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues in Agrochemicals

Fenoxaprop-ethyl (ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) and quizalofop-ethyl (ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate) are herbicides with phenoxy-benzoxazole/quinoxaline substituents (Figure 2). Key differences from the target compound include:

- Substituent Chemistry: Fenoxaprop-ethyl lacks the naphthalene-amino group but features a benzoxazole ring linked via an ether bond. This enhances lipophilicity, critical for plant membrane penetration .

- Applications : These compounds are optimized for herbicidal activity, unlike the uncharacterized target compound.

- Synthesis: Nucleophilic substitution of phenols with propargyl bromide () or chloro-quinoxaline intermediates is common .

Amino-Functionalized Propanoates in Pharmaceuticals

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () is a venlafaxine derivative with a methoxyphenyl and dimethylamino group (Figure 3). Comparisons include:

- Amino Group Placement: The dimethylamino group in this compound is at the β-position, whereas the target compound’s amino group is α to the ester.

- Solubility : The hydrochloride salt form enhances water solubility, unlike the neutral ethyl ester in the target compound .

- Biological Relevance: The methoxyphenyl group in the venlafaxine derivative contributes to serotonin-norepinephrine reuptake inhibition, suggesting that the naphthalene-amino group in the target compound may similarly influence bioactivity.

Propanoates in Polymer Chemistry

Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP, ) is a reversible addition-fragmentation chain-transfer (RAFT) agent with a thiocarbonylthio group (Figure 4). Contrasts include:

Naphthalene-Containing Propanoic Acid Derivatives

2-(6-Ethyl-naphthalen-2-yl)propanoic acid () shares a naphthalene backbone but differs in functional groups:

Table 1: Comparative Analysis of Ethyl 2-(Naphthalen-2-ylamino)propanoate and Analogues

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。